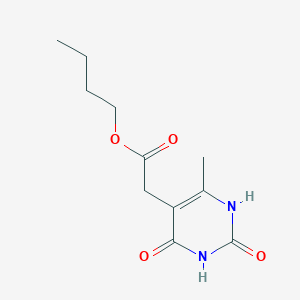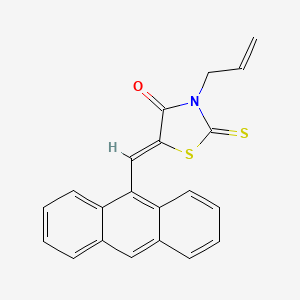![molecular formula C18H20N2O3S B4580957 2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4580957.png)
2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide often involves complex reactions including photochemical reactions, condensation, and protective group strategies. For instance, compounds like 2-nitrobenzyl protecting groups have been studied for their photochemical reaction mechanisms, showcasing the intricate pathways involved in their synthesis, including the formation of intermediates such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals (Il’ichev, Schwörer, & Wirz, 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide is often characterized using various spectroscopic methods. For instance, the nickel(II) complex of a related nitrobenzamide compound was characterized by techniques such as Fourier transform-infrared spectroscopy, elemental analysis, nuclear magnetic resonance spectroscopy, and mass spectrometry, shedding light on the complex's molecular structure (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).
Chemical Reactions and Properties
The chemical reactions and properties of nitrobenzamide compounds can be quite diverse. For example, the reactivity and selectivity in nucleophilic substitution reactions of the nitro group in trinitrobenzamide have been studied, highlighting the influence of anionic nucleophiles and solvent choice on reaction outcomes (Shkinyova, Dalinger, Molotov, & Shevelev, 2000).
Physical Properties Analysis
Physical properties such as solubility, vapor pressure, and crystal structure are crucial for understanding the behavior of chemical compounds. Studies on similar compounds, like N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, have provided valuable data on these properties, including solubility in various solvents and thermodynamic functions (Ol’khovich, Sharapova, Skachilova, & Perlovich, 2017).
Chemical Properties Analysis
Chemical properties, such as reactivity with nucleophiles, electrophiles, and other chemical agents, define the compound's potential applications and behavior in different environments. The synthesis and characterization of metal complexes with nitrobenzamide ligands have been explored, revealing insights into their coordination chemistry and potential as antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).
Aplicaciones Científicas De Investigación
Oxidative Benzoin Reactions
Research by Castells et al. (1982) describes a synthesis methodology using aromatic nitro compounds as oxidizing agents in the presence of cyanide ion or a conjugate base of a thiazolium ion. This process results in a variety of by-products, indicating the potential of nitro compounds in synthetic organic chemistry, particularly in oxidative reactions (Castells, Pujol, Llitjós, & Moreno‐Mañas, 1982).
Phototriggered Deprotection in Polymer Chemistry
Pauloehrl et al. (2012) developed a light-triggered release mechanism for thiols, demonstrating the utility of nitrobenzyl thioether moieties in phototriggered deprotection. This methodology is applicable to the in situ modification of polymeric backbones, showcasing the role of nitrobenzyl derivatives in materials science (Pauloehrl, Delaittre, Bastmeyer, & Barner‐Kowollik, 2012).
Asymmetric Michael Addition in Organic Synthesis
A study by Inokuma, Hoashi, & Takemoto (2006) on thiourea-catalyzed asymmetric Michael addition reveals the enhanced reactivity and enantioselectivity of certain substrates, including nitrobenzamide derivatives. This research highlights the importance of such compounds in asymmetric synthesis, contributing to the development of methodologies for producing chiral compounds (Inokuma, Hoashi, & Takemoto, 2006).
Photoreactivity of Diazeniumdiolates
Research by Srinivasan et al. (2001) into the photoreactivity of diazeniumdiolates underscores the photosensitivity and reaction pathways of compounds with nitrobenzyl groups. This study provides insight into the potential pharmaceutical applications of these compounds, particularly in developing drug candidates with controlled release mechanisms (Srinivasan, Kebede, Saavedra, Nikolaitchik, Brady, Yourd, Davies, Keefer, & Toscano, 2001).
Synthesis of Isoindolinones and Isobenzofurans
Mancuso et al. (2014) described a palladium iodide catalyzed approach for the synthesis of isoindolinone and isobenzofuran derivatives from 2-alkynylbenzamides. This research exemplifies the utility of nitrobenzamide derivatives in multicomponent reactions, contributing to the diversity of organic synthesis (Mancuso, Ziccarelli, Armentano, Marino, Giofrè, & Gabriele, 2014).
Propiedades
IUPAC Name |
2-methyl-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-6-3-4-7-15(13)12-24-11-10-19-18(21)16-8-5-9-17(14(16)2)20(22)23/h3-9H,10-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGDXGYRJXVBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4580874.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea](/img/structure/B4580875.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethyl)acetamide](/img/structure/B4580879.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B4580886.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4580900.png)
![5-(2,5-dichlorophenyl)-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4580924.png)

![5-[4-(diphenylmethyl)-1-piperazinyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4580940.png)

![4-[(4-methylphenyl)sulfonyl]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4580950.png)
![{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4580953.png)
![1-phenylethanone O-{[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime](/img/structure/B4580960.png)

![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4580969.png)